molecular formula C12H10BrNO3 B102613 ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate CAS No. 17826-11-8

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

Cat. No. B102613
CAS RN: 17826-11-8
M. Wt: 296.12 g/mol
InChI Key: BUQBKBPIDKCCOZ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is a chemical compound that can be synthesized through various organic reactions involving indoles. Although the specific compound is not directly mentioned in the provided papers, similar compounds with indole moieties have been synthesized and characterized, indicating the potential methods and properties that could be associated with ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate.

Synthesis Analysis

The synthesis of related indole-containing compounds typically involves the formation of C(sp(2))-C(sp(3)) bonds. For instance, the activation of ethyl bromofluoroacetate using visible light and Eosin Y catalysis has been reported to couple with indoles, leading to the synthesis of bisindolyl acetate derivatives . This suggests that a similar approach could be employed for the synthesis of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, potentially using a brominated indole as a starting material.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate has been elucidated using techniques such as NMR, IR, and mass spectral studies, and in some cases, confirmed by single crystal X-ray diffraction . These methods provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Indole derivatives are known to participate in various chemical reactions. For example, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was prepared using an aza-alkylation/intramolecular Michael cascade reaction . This indicates that the bromo-indolyl moiety in ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate could also undergo similar nucleophilic substitution reactions, potentially leading to a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate can be inferred from related compounds. For instance, the crystal structure of a similar compound exhibited several C–H···O intermolecular interactions, contributing to a three-dimensional architecture . The presence of bromine in the molecule would likely increase its molecular weight and could influence its reactivity due to the bromine's ability to participate in electrophilic substitution reactions.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of derivatives of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, demonstrating its utility as a precursor in chemical syntheses. For instance, studies have described the synthesis of compounds with potential antimicrobial activities through various chemical reactions, including condensation and microwave and ultrasound-assisted synthesis (Prasad, 2017; Ashok et al., 2015). These studies have identified the compound as a key intermediary in producing substituted hydrazides and ethanones with significant antimicrobial properties.

Antimicrobial Activity

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate derivatives have been evaluated for their antimicrobial activity, showcasing the compound's potential in medical and pharmaceutical research. The synthesis of novel compounds has led to the discovery of substances with effective antibacterial and antifungal properties (Nassiri & Milani, 2020; Luo et al., 2019). These findings support the compound's relevance in developing new antimicrobial agents.

Chemical Synthesis and Applications

The compound's chemical versatility is further highlighted in research focusing on its role in synthesizing various indole derivatives. Studies have demonstrated its use in creating structurally diverse molecules with potential applications in drug development and material science (Choi & Kim, 2017; Gioiello et al., 2011). These studies provide a foundation for the exploration of novel chemical entities.

Structural Analysis and Drug Design

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate derivatives have been subjects of structural analysis to understand their potential in drug design. Research involving X-ray analysis, spectral studies, and density functional theory (DFT) calculations has provided insights into the compound's molecular interactions and stability, underscoring its utility in the design of new pharmacological agents (Ahmed et al., 2016; Attaby et al., 2007). These studies contribute to our understanding of how such compounds can be optimized for therapeutic uses.

properties

IUPAC Name

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQBKBPIDKCCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376912
Record name ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

CAS RN

17826-11-8
Record name ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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